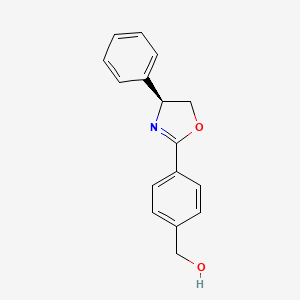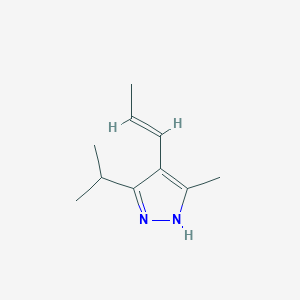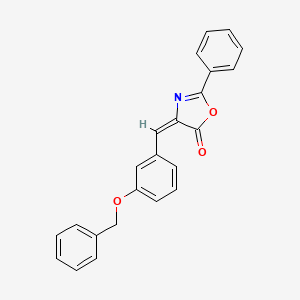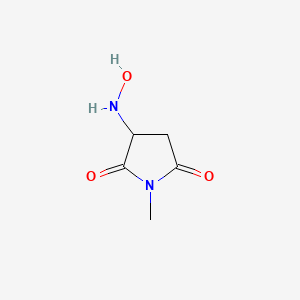
4-(Isoquinolin-1(2H)-ylidene)-2-methyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that combines the structural features of isoquinoline and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a rhodium-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates can provide isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method involves the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Substitution: AgSbF6-mediated selective thiolation and selenylation at the C-4 position of isoquinolin-1(2H)-ones.
Common Reagents and Conditions
Common reagents used in these reactions include AgSbF6 for thiolation and selenylation, and iodine for oxidative multiple C-H bond functionalization . Conditions often involve the use of specific catalysts and controlled environments to achieve the desired transformations.
Major Products
The major products formed from these reactions include various functionalized isoquinolin-1(2H)-ones and related heterocyclic compounds .
Scientific Research Applications
4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antifungal activity may be attributed to the inhibition of specific enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to interact with multiple biological targets, making it a versatile molecule for drug development.
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1(2H)-ones: These compounds share the isoquinoline core and exhibit similar chemical reactivity.
Uniqueness
4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one is unique due to its combination of isoquinoline and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
142052-73-1 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-isoquinolin-1-yl-2-methyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C13H10N2O2/c1-8-15-12(13(16)17-8)11-10-5-3-2-4-9(10)6-7-14-11/h2-7,16H,1H3 |
InChI Key |
MLWVSAPJYWLIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)O)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



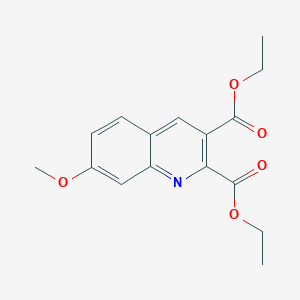
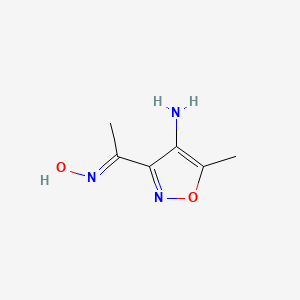
![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)

![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
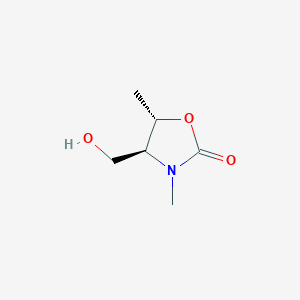
![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)
